Tetramethylammonium-trifluoromethanolate

Descripción

Tetramethylammonium trifluoromethanethiolate (CAS: 515823-30-0) is a quaternary ammonium salt with the molecular formula C₅H₁₂F₃NS and a molecular weight of 175.22 g/mol . It consists of a tetramethylammonium cation [(CH₃)₄N⁺] and a trifluoromethanethiolate anion [CF₃S⁻]. The compound is primarily used in laboratory research for synthetic chemistry applications, particularly as a nucleophilic sulfur source or in fluorinated compound synthesis.

Structure

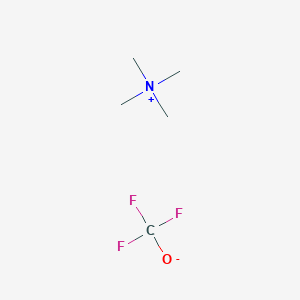

2D Structure

Propiedades

IUPAC Name |

tetramethylazanium;trifluoromethanolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N.CF3O/c1-5(2,3)4;2-1(3,4)5/h1-4H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXOIVYZLFDYMDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)C.C([O-])(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70660019 | |

| Record name | N,N,N-Trimethylmethanaminium trifluoromethanolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70660019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189997-61-3 | |

| Record name | N,N,N-Trimethylmethanaminium trifluoromethanolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70660019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetramethylammonium trifluoromethylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mecanismo De Acción

Análisis Bioquímico

Biochemical Properties

Tetramethylammonium-trifluoromethanolate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions often involves the modulation of enzyme activity, binding to specific protein sites, and influencing the structural conformation of biomolecules. For instance, it can act as an inhibitor or activator of certain enzymes, thereby affecting the overall biochemical pathways.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound can alter the expression of specific genes, leading to changes in protein synthesis and cellular behavior. Additionally, it can impact metabolic pathways by modulating the activity of key enzymes involved in cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to conformational changes in the enzyme structure, affecting its activity. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to changes in cellular behavior and function, which may be due to its gradual degradation or accumulation within cells.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing enzyme activity or modulating gene expression. At higher doses, it can cause toxic or adverse effects, including cellular damage or disruption of normal cellular processes. These threshold effects are critical for determining the safe and effective use of this compound in research.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play essential roles in metabolic processes. The compound can affect metabolic flux and alter metabolite levels, leading to changes in cellular metabolism. These interactions are crucial for understanding the compound’s role in biochemical reactions and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound can interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within cells can influence its activity and function.

Subcellular Localization

This compound’s subcellular localization is critical for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. These localization mechanisms ensure that this compound exerts its effects precisely where needed, thereby enhancing its efficacy in biochemical reactions.

Actividad Biológica

Tetramethylammonium-trifluoromethanolate (TMA-TFM) is a quaternary ammonium salt with significant implications in organic synthesis and medicinal chemistry. Its structure, characterized by the presence of trifluoromethanolate, offers unique biological activity that warrants detailed investigation. This article reviews the biological activity of TMA-TFM, supported by research findings, case studies, and data tables.

This compound has the molecular formula and is known for its strong basicity and stability in various chemical environments. The trifluoromethanolate group enhances its reactivity, particularly in nucleophilic substitution reactions.

The biological activity of TMA-TFM can be attributed to its structural similarity to acetylcholine, a key neurotransmitter. This similarity allows TMA-TFM to interact with nicotinic acetylcholine receptors (nAChRs), leading to ganglionic stimulation. The compound acts as an agonist at these receptors, which can result in various physiological effects including muscle paralysis and respiratory difficulties at high concentrations .

Biological Activity Overview

TMA-TFM exhibits several biological activities:

- Neurotransmission Modulation : By binding to nAChRs, TMA-TFM can enhance neurotransmission but may also lead to receptor desensitization upon prolonged exposure.

- Toxicological Effects : The compound is associated with significant toxicity, including symptoms such as muscular paralysis and respiratory failure, particularly in cases of accidental exposure .

- Potential Therapeutic Applications : Research indicates that TMA-TFM could serve as a tool in drug discovery, particularly in developing compounds that target nAChRs for therapeutic interventions .

Research Findings

Recent studies have focused on the synthesis and application of TMA-TFM in various chemical reactions. Notably, it has been utilized in mechanochemical protocols for introducing trifluoromethoxy groups into aromatic compounds. This method has shown promise in enhancing the efficiency of organic synthesis processes .

Table 1: Summary of Biological Activities of TMA-TFM

Case Studies

Several case studies highlight the utility of TMA-TFM in research and industrial applications:

- Mechanochemical Synthesis : A study demonstrated the successful use of TMA-TFM in the mechanochemical conversion of aromatic amines to aryl trifluoromethoxy compounds. This method yielded excellent results and opened pathways for new chemical spaces in pharmaceutical development .

- Toxicity Assessments : Investigations into the toxicological profile of TMA-TFM revealed critical insights into its safety profile, emphasizing the need for careful handling due to its potent biological effects .

Aplicaciones Científicas De Investigación

Mechanochemical Applications

Mechanochemical Synthesis of Trifluoromethoxy Compounds

Recent studies have demonstrated the utility of TMAT in mechanochemical protocols for the selective substitution of aromatic amino groups with trifluoromethoxy functionalities. This method allows for the efficient installation of the OCF₃ group onto aromatic substrates, which is crucial for developing novel pharmaceuticals. The mechanochemical approach utilizes TMAT as a reagent to facilitate nucleophilic aromatic substitution reactions, yielding high product yields and expanding the chemical space available for drug development .

Case Study: Mechanochemical Conversion

In a specific study, researchers employed TMAT alongside pyrylium tetrafluoroborate to achieve high-yield transformations of anilines to their corresponding trifluoromethoxy derivatives. The process was optimized to ensure selectivity and efficiency, showcasing TMAT's potential in late-stage modifications of drug candidates .

Deoxytrifluoromethylation Techniques

Deoxytrifluoromethylation/Aromatization

TMAT plays a pivotal role in deoxytrifluoromethylation strategies that convert cyclohexanones into highly functionalized aryl trifluoromethyl compounds. This method addresses limitations associated with traditional approaches by providing milder conditions and improved regioselectivity. The process involves a one-pot sequence where TMAT facilitates the addition of trifluoromethyl groups followed by aromatization, leading to valuable aryl compounds used in medicinal chemistry .

Table 1: Summary of Deoxytrifluoromethylation Results

| Substrate | Reaction Conditions | Yield (%) |

|---|---|---|

| 4-Phenylcyclohexanone | TMSCF₃, TBAF, PTSA- H₂O | 70 |

| t-Butylcyclohexanone | TMSCF₃, SOCl₂, Pyridine | Quantitative |

| Various Aryl Compounds | Optimized conditions with DDQ | Up to 62 |

Implications in Pharmaceutical and Agrochemical Industries

Pharmaceutical Applications

The incorporation of trifluoromethoxy groups through TMAT has significant implications for drug development. The OCF₃ group is recognized for its ability to enhance metabolic stability and bioactivity of pharmaceutical compounds. As such, TMAT is increasingly used in the synthesis of new drug candidates that target various diseases .

Agrochemical Applications

In agrochemistry, TMAT's ability to introduce trifluoromethoxy groups into herbicides and pesticides has been explored. These compounds often exhibit enhanced efficacy and selectivity against target pests while minimizing environmental impact. Research indicates that products synthesized using TMAT demonstrate improved performance compared to traditional formulations .

Comparación Con Compuestos Similares

The following section compares Tetramethylammonium trifluoromethanethiolate with structurally or functionally related quaternary ammonium salts, focusing on molecular properties, applications, and safety.

Structural and Functional Comparison

Tetramethylammonium Trifluoromethanethiolate (CAS 515823-30-0)

- Cation : Tetramethylammonium [(CH₃)₄N⁺]

- Anion : Trifluoromethanethiolate [CF₃S⁻]

- Key Properties :

- High solubility in polar organic solvents due to the compact cation.

- The CF₃S⁻ anion is less basic but more sterically hindered compared to smaller anions like fluoride.

- Applications: Used in nucleophilic substitution reactions, fluorinated thiolate chemistry, and as a reagent in organofluorine synthesis .

Tetrabutylammonium Fluoride (CAS 429-41-4)

- Cation : Tetrabutylammonium [(C₄H₉)₄N⁺]

- Anion : Fluoride [F⁻]

- Key Properties :

- Soluble in tetrahydrofuran (THF) and other aprotic solvents.

- Fluoride is a strong base and nucleophile, enabling desilylation and SN2 reactions.

- Applications : Common in deprotection of silyl ethers, catalysis, and as a phase-transfer catalyst .

- Safety : Highly corrosive; releases toxic hydrogen fluoride upon decomposition. Requires stringent handling protocols .

1-[1,1-Difluoro-2-phenyl-ethyl-2-at-(tetramethylammonium)]-4-dimethylamino-pyridinium Triflate (CAS 341529-24-6)

- Cation : Complex pyridinium-tetramethylammonium hybrid.

- Anion : Triflate [CF₃SO₃⁻]

- Key Properties :

- Combines fluorinated alkyl chains with a charged pyridinium moiety.

- Triflate anion is weakly coordinating, enhancing reactivity in ionic liquid applications.

- Applications: Potential use in electrochemical fluorination, catalysis, or as an ionic solvent .

- Safety: No specific data available; assumed to require standard ionic liquid precautions.

Data Table: Comparative Analysis

Key Differentiators

Cation Size and Solubility: Tetramethylammonium salts (compact cation) favor solubility in polar solvents, while tetrabutylammonium derivatives (bulky cation) enhance solubility in non-polar media .

Anion Reactivity :

- Fluoride (F⁻) is more nucleophilic and basic than trifluoromethanethiolate (CF₃S⁻), making Tetrabutylammonium Fluoride more reactive in deprotection reactions .

Application Specificity :

- Tetramethylammonium trifluoromethanethiolate is tailored for sulfur-based fluorochemistry, whereas Tetrabutylammonium Fluoride is a staple in desilylation .

Métodos De Preparación

Ion Exchange Metathesis

A common route for quaternary ammonium salts involves metathesis between tetramethylammonium chloride (NMe₄Cl) and a metal trifluoromethoxide (e.g., NaOCF₃ or KOCF₃):

$$

\text{NMe}4\text{Cl} + \text{MOCF}3 \rightarrow \text{NMe}4\text{OCF}3 + \text{MCl} \quad (\text{M = Na, K})

$$

Key Considerations :

- Solvent : Anhydrous conditions in aprotic solvents (e.g., THF, DMF) are critical due to the moisture sensitivity of trifluoromethoxide ions.

- Purification : Removal of metal halide byproducts via filtration or recrystallization.

Direct Alkylation of Trifluoromethanol

Theoretical routes may involve reacting trifluoromethanol (HOCF₃) with tetramethylammonium hydroxide (NMe₄OH):

$$

\text{NMe}4\text{OH} + \text{HOCF}3 \rightarrow \text{NMe}4\text{OCF}3 + \text{H}_2\text{O}

$$

Challenges :

- Stability : Trifluoromethanol is highly unstable and prone to decomposition, requiring cryogenic conditions.

- Yield : Low due to competing side reactions.

Comparison of Related Quaternary Ammonium Salts

| Compound | Preparation Method | Source |

|---|---|---|

| Tetramethylammonium fluoride (NMe₄F) | Fluorination of NMe₄Cl with KF in alcohol, followed by solvent exchange to aprotic media. | Patent US20180050980A1 |

| Tetramethylammonium hydroxide (NMe₄OH) | Reaction of 4-bromide with KOH in methanol, followed by crystallization. | Patent CN102030663A |

Critical Analysis of Feasibility

- Thermodynamic Stability : Trifluoromethoxide salts are less stable than fluorides due to the weaker O–CF₃ bond compared to F⁻.

- Synthetic Barriers : Lack of reported protocols suggests significant challenges in isolating NMe₄OCF₃.

- Alternative Pathways : Electrophilic trifluoromethylation or electrochemical methods may offer indirect routes.

Recommendations for Further Research

- Explore low-temperature metathesis to minimize decomposition.

- Investigate phase-transfer catalysis for improved ion exchange efficiency.

- Characterize using ¹⁹F NMR and X-ray crystallography to confirm structure.

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for Tetramethylammonium-trifluoromethanethiolate, and how do they compare to analogous quaternary ammonium salts?

- Methodological Answer : The synthesis typically involves reacting tetramethylammonium hydroxide (TMAH) with fluorinated reagents under anhydrous conditions. For example, tetramethylammonium fluoride is synthesized via neutralization of TMAH with hydrofluoric acid (HF) in anhydrous environments . Similar conditions (e.g., inert atmosphere, controlled stoichiometry) are recommended for trifluoromethanolate derivatives. Reaction progress can be monitored via pH titration or NMR spectroscopy to ensure complete neutralization.

Q. Which characterization techniques are most effective for verifying the purity and structure of Tetramethylammonium-trifluoromethanethiolate?

- Methodological Answer :

- NMR Spectroscopy : and NMR are critical for confirming the absence of residual solvents or unreacted precursors .

- Elemental Analysis : Ensures stoichiometric ratios of carbon, hydrogen, nitrogen, and fluorine .

- Thermogravimetric Analysis (TGA) : Assesses thermal stability and hydration states, particularly for hygroscopic derivatives .

Q. How should researchers handle and store Tetramethylammonium-trifluoromethanethiolate to prevent decomposition?

- Methodological Answer : Store in airtight containers under inert gas (e.g., argon) at temperatures below 4°C. Avoid exposure to moisture, as hydrolysis can generate toxic HF gas. Safety protocols from SDS sheets recommend using PPE (gloves, goggles) and working in fume hoods .

Advanced Research Questions

Q. How can conflicting data on reaction yields for Tetramethylammonium-trifluoromethanethiolate synthesis be systematically resolved?

- Methodological Answer :

- Controlled Variable Testing : Compare yields across different reaction conditions (e.g., solvent polarity, temperature gradients) using design-of-experiment (DoE) frameworks .

- Side-Reaction Analysis : Employ LC-MS or IR spectroscopy to detect byproducts like methylthiolate species, which may reduce yield .

- Replication Studies : Validate results across independent labs to isolate equipment- or operator-specific biases .

Q. What mechanistic insights govern the fluorination efficiency of Tetramethylammonium-trifluoromethanethiolate in aromatic substitution reactions?

- Methodological Answer :

- Kinetic Studies : Use stopped-flow NMR to track intermediate formation rates. For example, monitor the displacement of thiolate groups in aryl halides .

- Computational Modeling : Apply DFT calculations to evaluate transition-state energies and nucleophilic attack pathways (e.g., Fukui indices for electrophilic sites) .

- Isotopic Labeling : Introduce or to trace reaction pathways in complex matrices .

Q. How can computational tools predict novel applications of Tetramethylammonium-trifluoromethanethiolate in catalysis or materials science?

- Methodological Answer :

- Retrosynthetic AI Models : Platforms like Pistachio or Reaxys can propose synthetic routes for derivatives (e.g., spirocyclic or polymeric forms) .

- Molecular Dynamics Simulations : Model interactions with ionic liquids or polymer matrices to design conductive materials .

- QSAR Studies : Correlate substituent effects (e.g., electron-withdrawing groups) with catalytic activity in cross-coupling reactions .

Data-Driven Challenges

Q. What strategies improve the reproducibility of electrochemical studies using Tetramethylammonium-trifluoromethanethiolate as an electrolyte?

- Methodological Answer :

- Standardized Electrode Pretreatment : Use cyclic voltammetry in acetonitrile to pre-clean electrodes and minimize contamination .

- Ionic Strength Calibration : Adjust concentrations to maintain consistent conductivity (e.g., 0.1 M in THF) and account for ion-pairing effects .

- Cross-Validation : Compare results with alternative electrolytes like tetrabutylammonium hexafluorophosphate to isolate compound-specific behaviors .

Safety and Regulatory Compliance

Q. What are the critical regulatory considerations for shipping Tetramethylammonium-trifluoromethanethiolate internationally?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.